3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMPNSLLNZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis typically encompasses three core stages:
- Formation of the imidazole ring
- Attachment of the sulfanyl group
- Construction of the piperidine ring
Each step requires specific reaction conditions, reagents, and purification techniques to ensure high purity and yield.
Formation of the Imidazole Moiety
- The imidazole ring is synthesized via cyclization of amido-nitriles, often catalyzed by nickel complexes.
- Alternatively, cyclization can be achieved through the reaction of amino nitriles with aldehydes under acidic or basic conditions, followed by tautomerization and dehydration.
| Parameter | Details |
|---|---|
| Reagents | Amido-nitriles, nickel catalysts, aldehydes |
| Solvent | Dimethylformamide (DMF), ethanol, or acetic acid |
| Temperature | 80–120°C |
| Time | 4–12 hours |
Notes:
The regioselectivity of the imidazole ring formation is crucial, often controlled by substituent positioning on the nitrile precursor.
Attachment of the Sulfanyl Group
- The sulfanyl group is introduced via nucleophilic substitution, where a thiol reacts with an electrophilic site on the imidazole ring.
- The thiol can be generated in situ or used as a stable reagent.
| Parameter | Details |
|---|---|
| Reagents | Thiol (e.g., methylthiol), leaving groups on imidazole |
| Catalyst | Base such as potassium carbonate or sodium hydride |
| Solvent | Dimethyl sulfoxide (DMSO), acetonitrile |
| Temperature | 25–80°C |
| Time | 2–8 hours |
Notes:
Control over the substitution position on the imidazole ring is essential to obtain the desired regioisomer.
Construction of the Piperidine Ring
- The piperidine ring is typically synthesized via catalytic hydrogenation of pyridine derivatives.
- Alternatively, cyclization of amino ketones under acidic or basic conditions can be employed.
| Parameter | Details |
|---|---|
| Reagents | Pyridine derivatives, amino ketones |
| Catalyst | Nickel, ruthenium, or cobalt nanocatalysts |
| Solvent | Ethanol, methanol, or tetrahydrofuran (THF) |
| Temperature | 25–70°C |
| Pressure | 1–10 atm hydrogen |
Notes:
Stereochemical control during hydrogenation is vital for obtaining the correct enantiomeric form.
Final Quaternization and Dihydrochloride Formation
- The free base is reacted with hydrochloric acid in a controlled environment to form the dihydrochloride salt.
- Typically, the base is dissolved in a suitable solvent (e.g., ethanol or water), and HCl gas or concentrated HCl solution is added.
| Parameter | Details |
|---|---|
| Reagents | Hydrochloric acid (gas or concentrated solution) |
| Solvent | Ethanol, water |
| Temperature | 0–25°C |
| Time | 1–4 hours |
- The product is isolated via filtration, washing, and drying under vacuum.
- Recrystallization from ethanol or acetonitrile enhances purity.
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Imidazole ring formation | Amido-nitriles, Ni catalyst | DMF/Acetic acid | 80–120°C | 4–12 hrs | Cyclization, regioselectivity control |
| Sulfanyl attachment | Thiol, base | DMSO/Acetonitrile | 25–80°C | 2–8 hrs | Nucleophilic substitution |
| Piperidine ring synthesis | Pyridine derivative, catalyst | Ethanol/Methanol | 25–70°C | 4–12 hrs | Hydrogenation or cyclization |
| Salt formation | HCl | Ethanol/Water | 0–25°C | 1–4 hrs | Quaternization, salt isolation |
Research Findings and Notes
Reaction Optimization:
Reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly influence yield and stereoselectivity. For instance, the use of THF during the reduction step ensures high stereochemical purity.Scale-up Considerations:
Large-scale synthesis (over 1 kilogram) requires meticulous control of reaction conditions, especially during hydrogenation and salt formation steps, to prevent side reactions.Purity and Enantiomeric Excess: Chiral synthesis strategies, such as asymmetric hydrogenation or chiral auxiliaries, are employed to obtain high enantiomeric purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity or receptor binding . The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular features, and available
Key Observations:
Substituent Position and Linkers :
- The target compound’s direct 3-position imidazole attachment contrasts with analogs featuring ethyl or methylene linkers (e.g., QY-0877, QW-5258) . These linkers may enhance conformational flexibility or alter binding kinetics in biological systems.
- Regiochemical differences (e.g., C2 vs. C3/C4 substitution in CBR02327 vs. the target compound) could significantly impact receptor affinity or metabolic stability.
Complexity and Pharmacological Potential: Vapitadine dihydrochloride exemplifies a structurally complex analog with a spiro benzazepine-imidazo system , likely targeting entirely different biological pathways compared to simpler imidazole-piperidine derivatives.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s discontinued status may reflect synthetic challenges, whereas analogs like 13c and 13d demonstrate well-characterized synthesis protocols with reported yields and purity .
- Spectroscopic Data : Analogs such as 13c–13g provide detailed ¹H-NMR and MS-ESI data , which are critical for structural validation. The absence of such data for the target compound limits direct comparative analysis.
Biological Activity
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 1-methyl-1H-imidazole moiety. Its molecular formula is with a molecular weight of approximately 238.16 g/mol. The imidazole component is known for its ability to interact with various biological macromolecules, influencing numerous biochemical pathways.
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interaction : The compound can bind to specific enzyme active sites, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which enhance the stability and specificity of the binding.
- Cell Signaling Modulation : It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can change the phosphorylation status of key signaling proteins.
Biological Activities
The compound's biological activities can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated significant inhibition of bacterial growth against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness comparable to standard antibiotics .
Anticancer Properties
Preliminary studies suggest that 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride may exhibit anticancer activity. In particular, some piperidine derivatives have demonstrated cytotoxic effects in cancer cell lines, indicating potential therapeutic applications in oncology .
The mechanism of action involves multiple pathways:
- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes depending on the context, affecting metabolic pathways crucial for cell survival and proliferation.
- Gene Expression Regulation : It interacts with transcription factors and other regulatory proteins, modulating the transcriptional activity of target genes.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the potential applications of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride:
- Antimicrobial Evaluation : In a study focusing on imidazole derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effective concentrations leading to substantial inhibition of bacterial growth.
- Cytotoxicity in Cancer Models : A recent investigation into piperidine derivatives found that compounds similar to 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride induced apoptosis in tumor cells more effectively than standard chemotherapeutics .
- Mechanistic Insights : Research has elucidated that the interaction between the imidazole moiety and biological macromolecules plays a critical role in its mechanism of action, impacting various signaling pathways involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure adequate ventilation to avoid inhalation exposure. Use fume hoods for weighing and handling .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; flush immediately with water if exposed .
- Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances (e.g., oxidizers) .
- Emergency Procedures : For spills, use inert absorbents (e.g., sand) and avoid release into the environment .
Q. How should researchers assess the stability of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in polar aprotic solvents (e.g., DMSO, acetonitrile) using NMR or HPLC to monitor degradation .
- pH Sensitivity : Evaluate stability across pH ranges (e.g., 2–12) via spectrophotometric or chromatographic methods .
Advanced Research Questions
Q. What computational strategies are effective for designing synthetic routes to 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride?
- Methodological Answer :
- Retrosynthetic Analysis : Use quantum chemical calculations (e.g., DFT) to identify feasible pathways, prioritizing imidazole-piperidine coupling reactions .
- Reaction Optimization : Apply ICReDD’s hybrid computational-experimental approach to screen catalysts (e.g., Ir(III) complexes) and solvent systems, reducing trial-and-error experimentation .
- Validation : Cross-validate predicted routes with small-scale reactions (mg-scale) and characterize intermediates via LC-MS .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in different solvent systems?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, H-bonding) to identify solvent-specific effects .
- Computational Feedback : Use molecular dynamics simulations to model solvent interactions and predict reaction outcomes .
Q. What advanced analytical techniques are recommended for structural elucidation and impurity profiling?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClN) and detect trace impurities .
- Multinuclear NMR : Assign stereochemistry via H-C HSQC and NOESY for piperidine ring conformation .
- X-ray Crystallography : Resolve crystal structure to validate stereochemical configuration .
Q. How can researchers optimize ligand-receptor binding studies involving this compound’s imidazole-piperidine scaffold?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs) .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl groups on imidazole) and assay binding affinity via SPR or fluorescence polarization .
- MD Simulations : Simulate binding dynamics over nanosecond timescales to identify stable conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
